

Application Note: Quantitative Determination of Diacetolol in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Diacetolol	
Cat. No.:	B1670378	Get Quote

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Diacetolol** in human plasma. **Diacetolol** is the major active metabolite of the beta-blocker Acebutolol.[1] The described method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in positive electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or therapeutic drug monitoring of **Diacetolol**.

Introduction

Diacetolol is the primary and pharmacologically active metabolite of Acebutolol, a cardioselective beta-adrenergic receptor antagonist.[1] Monitoring the concentration of **Diacetolol** in biological matrices is crucial for understanding the overall therapeutic effect and pharmacokinetic profile of Acebutolol administration. This application note provides a detailed protocol for the quantification of **Diacetolol** in human plasma using LC-MS/MS, a technique that offers high sensitivity and specificity.

Experimental



Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **Diacetolol** from human plasma.

Protocol:

- Allow plasma samples to thaw to room temperature.
- To 200 μL of plasma in a microcentrifuge tube, add 50 μL of an internal standard solution (e.g., Acebutolol-d7 or a similar stable isotope-labeled analog).
- Add 600 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried extract in 200 μL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.

LC Conditions:



Parameter	Value
Column	C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	10 μL
Column Temperature	40 °C
Gradient	Isocratic or a shallow gradient can be optimized

Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

MS/MS Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Gas Flow	Optimized for the specific instrument

MRM Transitions:

Based on the structure of **Diacetolol** (C16H24N2O4, Molecular Weight: 308.37 g/mol), the protonated molecule [M+H]+ is expected at m/z 309.2.[2] The fragmentation pattern is predicted to be similar to that of Acebutolol.



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Diacetolol	309.2	116.1	Optimized (e.g., 25)
Diacetolol (Quantifier)	309.2	234.1	Optimized (e.g., 15)
Internal Standard	Analyte-specific	Analyte-specific	Optimized

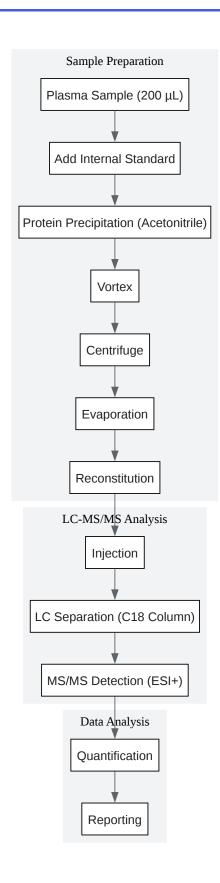
Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of small molecules in a biological matrix. The therapeutic concentration of **Diacetolol** in blood has been reported to be in the range of 0.65 to 4.5 mg/L.

Parameter	Expected Performance	
Linearity (r²)	> 0.99	
Lower Limit of Quantification (LLOQ)	1 - 10 ng/mL	
Upper Limit of Quantification (ULOQ)	1000 - 5000 ng/mL	
Intra-day Precision (%CV)	< 15%	
Inter-day Precision (%CV)	< 15%	
Accuracy (% Bias)	Within ±15%	
Recovery	> 85%	

Diagrams

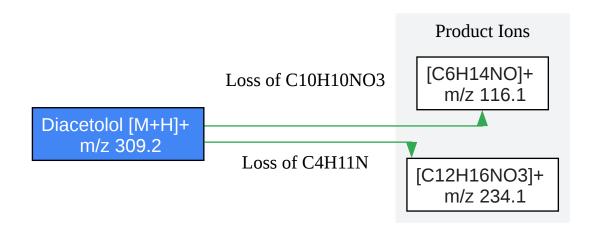




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Caption: Experimental workflow for **Diacetolol** analysis.





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Caption: Proposed fragmentation of Diacetolol.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of **Diacetolol** in human plasma. The simple sample preparation and high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a research setting. The provided protocols and parameters can serve as a starting point for method development and validation in individual laboratories.

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- 2. Diacetolol | C16H24N2O4 | CID 50894 PubChem [pubchem.ncbi.nlm.nih.gov]
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